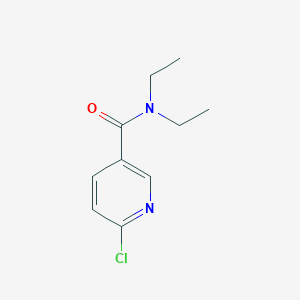
6-Chloro-N,N-diethylnicotinamide
Vue d'ensemble
Description
6-Chloro-N,N-diethylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-diethylnicotinamide involves the addition of thionyl chloride and dimethylformamide (DMF) to a suspension of 6-chloronicotinic acid in tetrahydrofuran. The reaction mixture is stirred at 65°C for 1.5 hours, cooled to 0°C, and diethylamine is added over 40 minutes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N,N-diethylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of various substituted nicotinamide derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced forms of the compound.
Hydrolysis: Formation of 6-chloronicotinic acid and diethylamine.
Applications De Recherche Scientifique
6-Chloro-N,N-diethylnicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 6-Chloro-N,N-diethylnicotinamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit various biological activities, including enzyme inhibition and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A parent compound with similar structural features but lacking the chlorine and diethyl groups.
6-Chloronicotinic Acid: A precursor in the synthesis of 6-Chloro-N,N-diethylnicotinamide.
N,N-Diethylnicotinamide: Similar structure but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the diethyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility in organic solvents and its potential for forming coordination complexes with metal ions.
Propriétés
IUPAC Name |
6-chloro-N,N-diethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-5-6-9(11)12-7-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWSDUANQYRLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343160 | |
| Record name | 6-Chloro-N,N-diethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54864-96-9 | |
| Record name | 6-Chloro-N,N-diethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
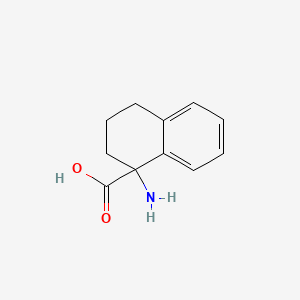
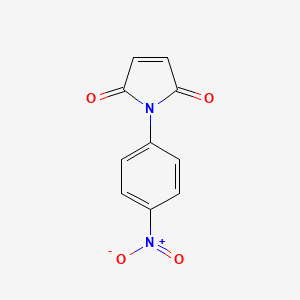

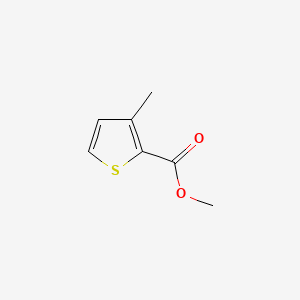
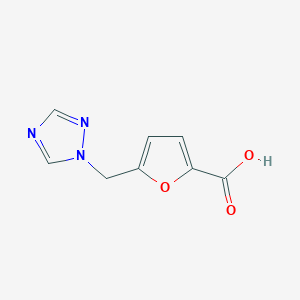

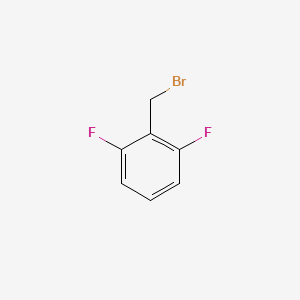
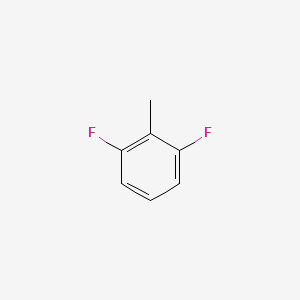

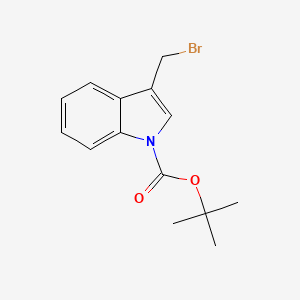

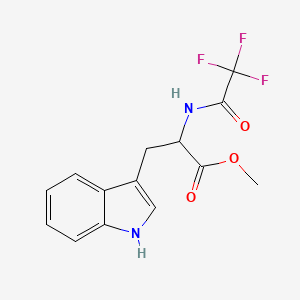
![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)

